![molecular formula C10H11BrClNO2 B1416533 N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide CAS No. 1135282-90-4](/img/structure/B1416533.png)
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide
Overview
Description
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide (BMMPCA) is an organic compound belonging to the class of bromoacetamides. It is a versatile compound used in a variety of scientific research applications, including synthesis and biochemical and physiological studies. BMMPCA is used in synthesis due to its ability to form covalent bonds with a variety of organic substrates, and it has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins and enzymes.
Scientific Research Applications
Synthesis and Structural Analysis
N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), a compound structurally similar to the one of interest, is synthesized from 2-methylbenzenamine in a two-step process involving chloroacetylization and bromination, achieving an overall yield of 57.3%. The compound demonstrates excellent microbiocidal activity in coatings, indicating its potential use in protective surface applications (Ren Yu-hong & Oai Joint, 2002).
Molecular Conformations and Assembly
Research on halogenated N,2-diarylacetamides, which include compounds similar in structure to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, has revealed insights into their molecular conformations and supramolecular assembly. These studies compare the structures of several halogenated acetamides, elucidating their chain formation, hydrogen bonding, and conformations. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in fields such as material science and pharmaceuticals (P. Nayak et al., 2014).
Antimicrobial Activity
Bromophenol derivatives, including those structurally related to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, have been isolated from the red alga Rhodomela confervoides. These compounds were characterized and analyzed for their activity against various human cancer cell lines and microorganisms, though specific compounds were found inactive. This highlights the potential exploration of similar compounds for antimicrobial and anticancer properties (Jielu Zhao et al., 2004).
Photodynamic Therapy and Cancer Treatment
Studies on compounds like zinc phthalocyanine, substituted with derivatives similar to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, have shown remarkable potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrate good fluorescence properties and high singlet oxygen quantum yields, crucial for Type II mechanisms in cancer treatment (M. Pişkin et al., 2020).
Vibrational and Quantum Chemical Investigations
Detailed spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been conducted on compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, closely related to the compound . These studies offer insights into the vibrational characteristics and molecular structure, providing a foundation for understanding the chemical behavior and potential applications of N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide (V. Arjunan et al., 2009).
properties
IUPAC Name |
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-6-3-7(11)8(4-9(6)15-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCKMMYQFEPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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